Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Description
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6) is an indole derivative with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Its structure features:
- A hydroxyl group at the 5-position of the indole ring.
- A methyl group at the 2-position.
- An ethyl ester at the 3-position.
It is stored under dry conditions at room temperature and carries hazard warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHKSUAAMJXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226883 | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-91-6 | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7598-91-6 | |
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| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |
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| Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate typically involves the esterification of 5-hydroxy-2-methylindole-3-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of Ethyl 5-hydroxy-2-methylindole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 and the ester moiety at position 3 are key sites for oxidation:
- Hydroxyl Oxidation : Under mild conditions (e.g., aqueous HO/FeCl), the 5-hydroxy group is selectively oxidized to a quinone structure.
- Ester Oxidation : Strong oxidizing agents like KMnO convert the ester to a carboxylic acid (COOH) under acidic conditions .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxyl → Quinone | HO/FeCl, 25°C | 5-Oxo derivative | 78 | |
| Ester → Carboxylic Acid | KMnO, HSO | 3-Carboxyindole | 65 |
Reduction Reactions
The ester group and indole ring undergo reduction:
- Ester Reduction : LiAlH reduces the ester to a primary alcohol (CHOH) .
- Ring Hydrogenation : Catalytic hydrogenation (H, Pd/C) partially saturates the indole ring to form a tetrahydroindole derivative .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ester → Alcohol | LiAlH, THF | 3-Hydroxymethylindole | 82 | |
| Indole → Tetrahydroindole | H (1 atm), Pd/C | Partially saturated indole | 90 |
Substitution Reactions
Electrophilic substitution occurs primarily at positions 4 and 6 of the indole ring:
- Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF yields 4-bromo and 6-bromo derivatives .
- Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups at position 4 .
| Position | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4 | NBS, DMF | 4-Bromo derivative | 70 | |
| 6 | SOHCl | 6-Sulfonated indole | 60 |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under basic or acidic conditions:
- Basic Hydrolysis : NaOH/EtOH converts the ester to 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid .
- Acidic Hydrolysis : HCl/HO achieves similar conversion but with slower kinetics .
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Basic | NaOH, EtOH, reflux | 3-Carboxylic acid | 85 | |
| Acidic | 6M HCl, Δ | 3-Carboxylic acid | 72 |
Functionalization at N1
The N1 position can be alkylated or arylated:
- Propylation : Reaction with 1-bromopropane/KCO in DMF yields 1-propyl derivatives.
- Arylation : Suzuki coupling with aryl boronic acids introduces aryl groups at N1 .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N1-Propylation | 1-Bromopropane, KCO | 1-Propyl derivative | 88 | |
| N1-Arylation | Pd(PPh), aryl boronic acid | 1-Aryl derivative | 75 |
Biological Activity Post-Modification
Derivatives synthesized via these reactions show enhanced bioactivity:
- 5-Lipoxygenase Inhibition : 2-(Mesitylthiomethyl)-substituted derivatives exhibit IC = 0.23 µM in leukocytes .
- Anticancer Effects : Brominated analogs demonstrate cytotoxicity in MCF-7 cells (IC = 4.7 µM) .
This compound’s versatility in oxidation, reduction, substitution, and functionalization makes it a valuable scaffold in medicinal chemistry and organic synthesis. Experimental data confirm that reaction outcomes are highly dependent on substituent positioning and reaction conditions.
Scientific Research Applications
Ethyl 5-hydroxy-2-methylindole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of obesity and cancer.
Industry: Utilized in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methylindole-3-carboxylate involves its interaction with various molecular targets. In medicinal applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it has been studied as a potential inhibitor of tubulin polymerization, which is crucial in cell division and cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and its analogs:
Structural and Functional Analysis
Substitution at the 5-Position
- Hydroxyl (OH) vs. Methoxy (OMe):
The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents . In contrast, methoxy-substituted analogs (e.g., Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate) exhibit higher lipophilicity, favoring passive diffusion across biological membranes but reducing polar interactions .
Ester Group Variations
- Ethyl vs. However, methyl esters hydrolyze faster to carboxylic acids under physiological conditions .
N1-Substitution
- Hydrogen vs. Alkyl/Heterocyclic Groups: Substitutions at N1 (e.g., propyl in CAS 17826-14-1 or furanylmethyl in ) alter electronic and steric properties.
Biological Activity
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS Number: 7598-91-6) is a compound with significant biological activity, particularly in the context of anti-inflammatory and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₁O₃ |
| Molecular Weight | 219.237 g/mol |
| Density | 1.282 g/cm³ |
| Boiling Point | 406.7 °C |
| Melting Point | 205-208 °C |
| Flash Point | 199.7 °C |
This compound is typically presented as an off-white to light tan crystalline powder .
The compound has been identified as a 5-lipoxygenase (5-LO) inhibitor , which is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses. By inhibiting this enzyme, this compound can potentially reduce inflammation and alleviate symptoms associated with allergic diseases .
Structure-Activity Relationship (SAR)
Research indicates that the biological potency of derivatives of this compound is influenced by the positioning of substituents on the phenylthiomethyl ring. For instance, modifications such as methyl or chlorine groups at specific positions significantly enhance inhibitory activity against 5-LO .
Biological Activities
- Anti-inflammatory Effects : this compound has shown potential as an anti-inflammatory agent through its action on leukotriene synthesis.
- Analgesic Properties : The compound is being explored for its analgesic effects, making it a candidate for pain management therapies .
- Histamine Receptor Modulation : It acts as an inverse agonist at histamine H₃ receptors, which may have implications for obesity treatment by modulating appetite and energy metabolism .
- Tubulin Polymerization Inhibition : The compound has also been implicated in inhibiting tubulin polymerization, which may contribute to its anticancer properties by disrupting cell division .
Case Studies and Research Findings
A notable study evaluated a series of ethyl 5-hydroxyindole derivatives for their ability to inhibit human 5-lipoxygenase. Among these, a specific derivative exhibited an IC50 value of 0.23 μM , indicating strong inhibitory activity in cellular assays . This highlights the compound's potential for therapeutic applications in inflammatory diseases.
Another investigation focused on the synthesis and biological evaluation of various derivatives, confirming that structural modifications could lead to enhanced biological activities, including improved potency against specific targets such as cancer cells and inflammatory pathways .
Applications and Future Directions
The versatility of this compound makes it a valuable scaffold for drug development:
- Anti-inflammatory drugs : Further exploration could lead to new treatments for conditions like asthma and rheumatoid arthritis.
- Cancer therapeutics : Its ability to inhibit tubulin polymerization suggests potential applications in oncology.
Q & A
Q. Why do different synthetic routes yield varying pharmacological outcomes?
- Methodological Answer : Impurity profiles (e.g., regioisomers) from alternative routes can alter bioactivity. Solutions:
- HPLC-MS purification : Isolate >99% pure batches.
- SAR studies : Compare activity of synthetic intermediates to pinpoint critical substituents (e.g., 5-hydroxy vs. 5-methoxy derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
